molecular formula C16H29N7O5S B14202533 L-Cysteinyl-L-prolylglycyl-N~5~-(diaminomethylidene)-L-ornithine CAS No. 915717-23-6

L-Cysteinyl-L-prolylglycyl-N~5~-(diaminomethylidene)-L-ornithine

Cat. No.: B14202533
CAS No.: 915717-23-6
M. Wt: 431.5 g/mol
InChI Key: MKJXDQMJVDNHTP-DCAQKATOSA-N
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Description

L-Cysteinyl-L-prolylglycyl-N~5~-(diaminomethylidene)-L-ornithine is a complex peptide compound It is composed of amino acids cysteine, proline, glycine, and ornithine, with a diaminomethylidene group attached to the ornithine residue

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Cysteinyl-L-prolylglycyl-N~5~-(diaminomethylidene)-L-ornithine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is coupled to the growing chain using activating agents like HBTU or DIC.

    Deprotection: The protecting groups on the amino acids are removed using reagents like TFA.

    Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers like TIS.

Industrial Production Methods

Industrial production of this compound would likely scale up the SPPS method, utilizing automated peptide synthesizers to increase efficiency and yield. The process would involve rigorous purification steps, such as HPLC, to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

L-Cysteinyl-L-prolylglycyl-N~5~-(diaminomethylidene)-L-ornithine can undergo various chemical reactions, including:

    Oxidation: The cysteine residue can be oxidized to form disulfide bonds.

    Reduction: Disulfide bonds can be reduced back to free thiols.

    Substitution: Amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine can be used under mild conditions.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

    Substitution: Nucleophilic substitution can be facilitated by reagents like alkyl halides under basic conditions.

Major Products Formed

    Oxidation: Formation of disulfide-linked peptides.

    Reduction: Regeneration of free thiol groups.

    Substitution: Formation of modified peptides with new functional groups.

Scientific Research Applications

L-Cysteinyl-L-prolylglycyl-N~5~-(diaminomethylidene)-L-ornithine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex peptides and proteins.

    Biology: Studied for its role in protein-protein interactions and enzyme activity.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel biomaterials and drug delivery systems.

Mechanism of Action

The mechanism of action of L-Cysteinyl-L-prolylglycyl-N~5~-(diaminomethylidene)-L-ornithine involves its interaction with specific molecular targets. The diaminomethylidene group can form hydrogen bonds and electrostatic interactions with proteins, influencing their structure and function. This compound can modulate enzyme activity, inhibit microbial growth, and induce apoptosis in cancer cells through various signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • L-Lysyl-L-cysteinyl-L-prolylglycyl-N~5~-(diaminomethylidene)-L-ornithyl-L-valine
  • L-Arginyl-L-cysteinyl-L-prolylglycyl-N~5~-(diaminomethylidene)-L-ornithine

Uniqueness

L-Cysteinyl-L-prolylglycyl-N~5~-(diaminomethylidene)-L-ornithine is unique due to its specific amino acid sequence and the presence of the diaminomethylidene group. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

915717-23-6

Molecular Formula

C16H29N7O5S

Molecular Weight

431.5 g/mol

IUPAC Name

(2S)-2-[[2-[[(2S)-1-[(2R)-2-amino-3-sulfanylpropanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoic acid

InChI

InChI=1S/C16H29N7O5S/c17-9(8-29)14(26)23-6-2-4-11(23)13(25)21-7-12(24)22-10(15(27)28)3-1-5-20-16(18)19/h9-11,29H,1-8,17H2,(H,21,25)(H,22,24)(H,27,28)(H4,18,19,20)/t9-,10-,11-/m0/s1

InChI Key

MKJXDQMJVDNHTP-DCAQKATOSA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@H](CS)N)C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)O

Canonical SMILES

C1CC(N(C1)C(=O)C(CS)N)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)O

Origin of Product

United States

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